N-Acetyl-6-chloro-D-tryptophan
Overview
Description
N-Acetyl-6-chloro-D-tryptophan is a derivative of 6-chlorotryptophan. It is a compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
N-Acetyl-6-chloro-D-tryptophan is a derivative of 6-Chlorotryptophan It’s known that indole derivatives, which include tryptophan derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities
Biochemical Pathways
It’s known that tryptophan derivatives are produced in the tryptophan metabolic pathway . This pathway involves the synthesis of various aromatic compounds, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein . These compounds have wide applications in the chemical, food, polymer, and pharmaceutical industry .
Result of Action
It’s known that indole derivatives, including tryptophan derivatives, possess various biological activities . These activities could potentially result in a range of molecular and cellular effects, depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
It is known that tryptophan and its derivatives play crucial roles in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Tryptophan and its derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-6-chloro-D-tryptophan typically involves the acetylation of 6-chlorotryptophan. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of automated reactors, precise temperature control, and efficient purification techniques to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-6-chloro-D-tryptophan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetyl-6-chloroindole derivatives, while substitution reactions can produce various substituted tryptophan derivatives .
Scientific Research Applications
N-Acetyl-6-chloro-D-tryptophan has several applications in scientific research:
Comparison with Similar Compounds
6-Chlorotryptophan: The parent compound from which N-Acetyl-6-chloro-D-tryptophan is derived.
N-Acetyl-DL-tryptophan: Another acetylated tryptophan derivative with similar properties.
Indole-3-acetic acid: A plant hormone and indole derivative with diverse biological activities.
Uniqueness: this compound is unique due to the presence of both the acetyl and chlorine groups, which confer specific chemical and biological properties. These modifications can enhance its stability, reactivity, and interaction with biological targets compared to other indole derivatives .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLMWFCLWYOLIO-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512178 | |
Record name | N-Acetyl-6-chloro-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56777-76-5 | |
Record name | N-Acetyl-6-chloro-D-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.